molecular formula C9H15N3O6 B14598401 1,3,5-Triazine, 1,3,5-tris(acetyloxy)hexahydro- CAS No. 58793-61-6

1,3,5-Triazine, 1,3,5-tris(acetyloxy)hexahydro-

Cat. No.: B14598401
CAS No.: 58793-61-6
M. Wt: 261.23 g/mol
InChI Key: SILNUMVUTCCRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Triazine, 1,3,5-tris(acetyloxy)hexahydro- is a derivative of hexahydro-1,3,5-triazine, a class of heterocyclic compounds. These compounds are known for their unique structural properties and versatility in various chemical reactions. The compound is characterized by the presence of three acetyloxy groups attached to the nitrogen atoms of the hexahydro-1,3,5-triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Triazine, 1,3,5-tris(acetyloxy)hexahydro- can be synthesized through the condensation of a primary amine and formaldehyde, followed by acetylation. The general reaction involves:

    Condensation Reaction: [ 3 \text{CH}_2\text{O} + 3 \text{RNH}_2 \rightarrow (\text{CH}_2\text{NR})_3 + 3 \text{H}_2\text{O} ] where R is an alkyl or aryl group.

    Acetylation Reaction: [ (\text{CH}_2\text{NR})_3 + 3 \text{CH}_3\text{COCl} \rightarrow (\text{CH}_2\text{N(COCH}_3\text{R})_3 + 3 \text{HCl} ]

Industrial Production Methods: Industrial production of 1,3,5-triazine, 1,3,5-tris(acetyloxy)hexahydro- typically involves large-scale condensation and acetylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are common practices to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Triazine, 1,3,5-tris(acetyloxy)hexahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products:

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Compounds with various functional groups replacing the acetyloxy groups.

Scientific Research Applications

1,3,5-Triazine, 1,3,5-tris(acetyloxy)hexahydro- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biocide and antimicrobial agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,3,5-triazine, 1,3,5-tris(acetyloxy)hexahydro- involves its interaction with molecular targets through its functional groups. The acetyloxy groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial and biocidal effects.

Comparison with Similar Compounds

    Hexahydro-1,3,5-triazine: The parent compound, known for its flexibility and reactivity.

    1,3,5-Triazine-2,4,6-triamine (Melamine): Used in the production of resins and plastics.

    1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Commonly used in swimming pool disinfectants.

Uniqueness: 1,3,5-Triazine, 1,3,5-tris(acetyloxy)hexahydro- is unique due to its acetyloxy functional groups, which impart distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential as a biocidal agent make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

58793-61-6

Molecular Formula

C9H15N3O6

Molecular Weight

261.23 g/mol

IUPAC Name

(3,5-diacetyloxy-1,3,5-triazinan-1-yl) acetate

InChI

InChI=1S/C9H15N3O6/c1-7(13)16-10-4-11(17-8(2)14)6-12(5-10)18-9(3)15/h4-6H2,1-3H3

InChI Key

SILNUMVUTCCRMY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON1CN(CN(C1)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.